methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate
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Overview
Description
Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyanocyclopropyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to a cyclopropanation reaction with a suitable reagent, such as diazomethane, in the presence of a catalyst to introduce the cyanocyclopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The cyanocyclopropyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the cyanocyclopropyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the cyanocyclopropyl group, making it less complex.
Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate is unique due to the presence of both a bromine atom and a cyanocyclopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
2680532-26-5 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 4-bromo-2-(1-cyanocyclopropyl)benzoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11(15)9-3-2-8(13)6-10(9)12(7-14)4-5-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
QYWSKPQYWDTTIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C2(CC2)C#N |
Purity |
95 |
Origin of Product |
United States |
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